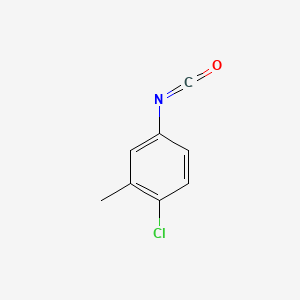

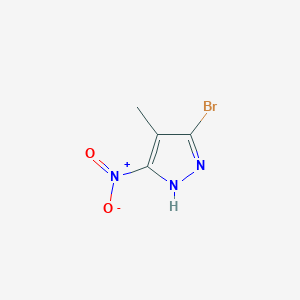

1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . They are planar and aromatic . The 1,2,3-triazole moiety is considered to be a pharmacophore, meaning it can interact with specific biological targets .

Synthesis Analysis

A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The four triazole isomers (1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 2H-1,2,4-) differ by the arrangement of the nitrogen atoms and the locations of their three hydrogen atoms . All of the triazoles are planar and aromatic .Chemical Reactions Analysis

In 1910, German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid (HN3) and acetylene at 100 ºC for 70 h . Sodium azide can be used in place of HN3 if the solution is acidified .Physical And Chemical Properties Analysis

1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .科学的研究の応用

Triazole-Based Scaffolds in Peptidomimetics

1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid, as a triazole derivative, plays a significant role in the synthesis of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) demonstrates the use of 5-amino-1,2,3-triazole-4-carboxylic acid, a related molecule, in preparing collections of these compounds, indicating the potential of triazole derivatives in this area of research (Ferrini et al., 2015).

Solid-Phase Peptide Synthesis

In the context of solid-phase peptide synthesis, the cycloaddition of azides to alkynes, forming triazoles, is crucial. Tornøe et al. (2002) reported on the copper(I)-catalyzed cycloaddition of alkynes to azides on solid-phase, producing 1,4-substituted triazoles, a process likely relevant for derivatives like this compound (Tornøe et al., 2002).

Antimicrobial Activity

The antimicrobial activity of substituted 1,2,3-triazoles has been a subject of study, as demonstrated by Holla et al. (2005). They synthesized two substituted 1,2,3-triazoles and screened them for antimicrobial activity, hinting at the potential of triazole derivatives in this field (Holla et al., 2005).

Environmentally Friendly Synthesis

The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using an eco-friendly DBU–water system was reported by Singh et al. (2013). This method offers advantages in terms of atom economy and environmental impact, indicating the green chemistry potential of triazole derivatives (Singh et al., 2013).

Supramolecular Interactions

Research by Schulze and Schubert (2014) highlights the diverse supramolecular interactions of 1,2,3-triazoles, suggesting that derivatives like this compound could play a significant role in supramolecular and coordination chemistry (Schulze & Schubert, 2014).

作用機序

The 1,2,3-triazole moiety is considered to be a pharmacophore in that it can interact with specific biological targets . It is a component of such pharmaceuticals as the cephalosporin antibiotic cefatrizine; tazobactam, which broadens the spectrum of certain antibiotics; and carboxyamidotriazole, a calcium channel blocker that may be useful to combat cancer .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c9-8(10,11)6-5(7(15)16)12-13-14(6)3-4-1-2-4/h4H,1-3H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBQQENVDVKGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=C(N=N2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)

![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2717238.png)

![1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2717243.png)